Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate
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Overview
Description
Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate is a chemical compound with a complex structure that includes a pyrazolo[5,1-b][1,3]oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[5,1-b][1,3]oxazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include other pyrazolo[5,1-b][1,3]oxazole derivatives, which may have different substituents or functional groups
Comparison with Similar Compounds
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate
Ethyl 7-amino-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate
Ethyl 7-azido-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate
Properties
IUPAC Name |
ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-13-8(12)6-5(9)7-11(10-6)3-4-14-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDAAMBXUMKCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCOC2=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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